molecular formula C11H17NO2 B7540966 2-[2-(Ethylaminomethyl)phenoxy]ethanol

2-[2-(Ethylaminomethyl)phenoxy]ethanol

Cat. No.: B7540966
M. Wt: 195.26 g/mol
InChI Key: UKHMSKAQHGFOQH-UHFFFAOYSA-N
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Description

2-[2-(Ethylaminomethyl)phenoxy]ethanol is a substituted phenoxyethanol derivative characterized by an ethylaminomethyl group (-CH2-NH-C2H5) at the 2-position of the phenoxy ring. Phenoxyethanol derivatives are widely studied for their roles in pharmaceuticals, solvents, and preservatives, with variations in substituents significantly altering their physicochemical and toxicological profiles .

Properties

IUPAC Name

2-[2-(ethylaminomethyl)phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-12-9-10-5-3-4-6-11(10)14-8-7-13/h3-6,12-13H,2,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHMSKAQHGFOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Physicochemical Properties

Key physicochemical properties of 2-[2-(Ethylaminomethyl)phenoxy]ethanol and its structural analogs are compared below:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Substituent(s) Reference
2-Phenoxyethanol C8H10O2 138.16 247 Miscible in water Phenoxy group
2-(4-Methylphenoxy)ethanol C9H12O2 152.19 ~250 (estimated) Moderate 4-Methylphenoxy
2-(2-Methoxyethoxy)ethanol C5H12O3 120.15 202 Highly soluble Methoxyethoxy chain
2-(2-(Diethylamino)ethoxy)ethanol C8H19NO2 161.25 221 Polar solvents Diethylaminoethoxy
2-[2-(4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethanol C18H30O3 294.43 402.6 Low (hydrophobic) Bulky tetramethylbutylphenoxy
2-[1-(Aminomethyl)-2-(2-ethoxyphenoxy)-2-phenylethoxy]ethanol C19H25NO4 331.18 499 (predicted) Moderate Aminomethyl, ethoxyphenoxy, phenyl

Key Observations :

  • The ethylaminomethyl substituent in the target compound likely increases molecular weight and polarity compared to simpler phenoxyethanol derivatives (e.g., 2-phenoxyethanol).
  • Bulky substituents (e.g., tetramethylbutyl group in ) significantly elevate boiling points and reduce aqueous solubility due to hydrophobicity.
  • Amino-containing derivatives (e.g., 2-(2-(Diethylamino)ethoxy)ethanol ) exhibit enhanced solubility in polar solvents, suggesting similar behavior for the ethylaminomethyl analog.

Substituent Impact :

  • Ethylaminomethyl groups may introduce amine-related toxicity (e.g., neurotoxicity or irritation), but this requires validation.

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